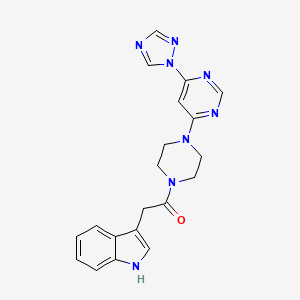

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

説明

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole ring, linked to a piperazine moiety and an indole-3-yl ethanone group. The pyrimidine-piperazine backbone is frequently utilized in medicinal chemistry for its ability to engage in hydrogen bonding and π-π stacking, which may enhance receptor binding affinity .

特性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUCSRIZWUSGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex heterocyclic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C19H22N8O

This structure incorporates multiple pharmacophores that may contribute to its biological activity.

Research indicates that compounds similar to this one often exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. The proposed mechanisms include:

Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction and caspase activation.

Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of kinases involved in tumor growth. For example, compounds with similar structures have been reported to inhibit platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR), which are critical in cancer progression .

Anticancer Activity

A study involving similar triazole derivatives demonstrated significant inhibitory effects against various cancer cell lines. The IC50 values ranged from 15.6 to 23.9 µM, indicating potent activity against specific tumor types.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 (Breast Cancer) | 15.6 | High |

| A549 (Lung Cancer) | 20.0 | Moderate |

| HeLa (Cervical Cancer) | 23.9 | Moderate |

Anti-Tubercular Activity

In addition to anticancer properties, there is evidence suggesting that related compounds may possess anti-tubercular activity. For instance, a series of substituted triazoles were evaluated against Mycobacterium tuberculosis, showing promising IC90 values ranging from 3.73 to 40.32 µM .

Case Study 1: In vitro Evaluation

A recent study synthesized several derivatives of the compound and evaluated their cytotoxicity using the NCI-H460 human lung cancer cell line. The results indicated that the most active compounds exhibited an inhibition growth percentage (IGP) of over 20% at concentrations as low as 10 µM .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis highlighted that modifications on the piperazine ring significantly impacted biological activity. Substituents on the pyrimidine moiety were found to enhance potency against cancer cell lines, suggesting a critical role for these functional groups in mediating biological effects .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives of triazole are known for their effectiveness against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens, making them promising candidates for developing new antibiotics .

A study on related compounds revealed that several derivatives showed potent antibacterial activity when compared to standard drugs. These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against resistant strains of bacteria .

Cancer Research

The compound's structural features make it a candidate for cancer research. Compounds with indole and triazole functionalities have been reported to exhibit anticancer activities through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Investigations into the specific pathways affected by this compound could provide insights into its potential as an anticancer agent .

Antibacterial Activity Evaluation

In a recent study, researchers synthesized several derivatives based on the triazole-pyrimidine scaffold and evaluated their antibacterial properties using serial dilution methods. The results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could be developed further as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies often reveal the binding affinities and modes of interaction with enzymes or receptors involved in disease processes. For instance, docking studies involving similar compounds have shown promising results in targeting chemokine receptors involved in inflammatory responses . Such insights could guide the design of more effective derivatives.

Summary of Findings

| Application Area | Findings |

|---|---|

| Antimicrobial Activity | Exhibits significant antibacterial properties; further studies needed for specific strains. |

| Cancer Research | Potential anticancer activity through apoptosis induction; requires more detailed investigation. |

| Molecular Docking | Predictive modeling suggests favorable interactions with key biological targets. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogues:

Key Structural and Functional Differences

Indole vs. Aromatic Substitutions: The target compound’s indol-3-yl group differentiates it from analogues with trifluoromethylphenyl () or thiophene (). Indole derivatives are frequently associated with serotonin receptor modulation, as seen in 5-HT6 ligands (e.g., compounds in and ) . Replacement of indole with thiophene () reduces molecular weight (355.4 vs.

Pyrimidine vs. Pyridazine Cores :

- Pyridazine in introduces a nitrogen-rich heterocycle, which could enhance solubility but reduce metabolic stability compared to pyrimidine .

Triazole Positioning and Role :

- The 1,2,4-triazole group in the target compound and is linked to the pyrimidine ring, a configuration often seen in antifungal agents (e.g., itraconazole derivatives in ). This contrasts with triazoles fused into larger scaffolds (e.g., pyrazolotriazolopyrimidines in ), which are associated with isomerization studies rather than direct bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。